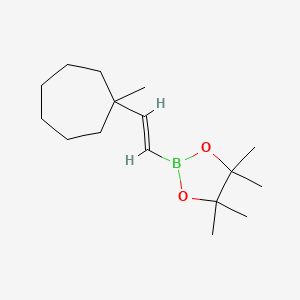
4,4,5,5-Tetramethyl-2-(2-(1-methylcycloheptyl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with appropriate alkenes or alkynes in the presence of transition metal catalysts. For example, hydroboration of alkenes or alkynes using pinacolborane can be catalyzed by transition metals such as palladium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across alkenes or alkynes.
Borylation: Introduction of boron-containing groups into organic molecules.
Coupling Reactions: Formation of carbon-carbon bonds using boron-containing intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures, inert atmospheres, and sometimes the use of solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include boron-containing organic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and imaging agents due to its unique reactivity and ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
Wirkmechanismus
The mechanism by which 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-oxygen and boron-carbon bonds. These bonds are crucial for its reactivity in hydroboration and borylation reactions. The molecular targets and pathways involved include the activation of alkenes and alkynes, facilitating their transformation into boron-containing products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the ethenyl and cycloheptyl groups, commonly used in hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used for borylation of arenes and synthesis of conjugated copolymers.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A compound with an imidazole ring, used in various organic transformations.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-[2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane lies in its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the 1-methylcycloheptyl group and the ethenyl linkage allows for unique interactions and transformations not possible with simpler analogs.
Eigenschaften
Molekularformel |
C16H29BO2 |
|---|---|
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcycloheptyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-14(2)15(3,4)19-17(18-14)13-12-16(5)10-8-6-7-9-11-16/h12-13H,6-11H2,1-5H3/b13-12+ |
InChI-Schlüssel |
QQJZNVFWXDJCCQ-OUKQBFOZSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCCCC2)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


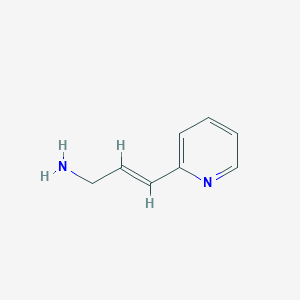

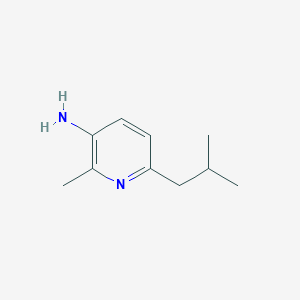
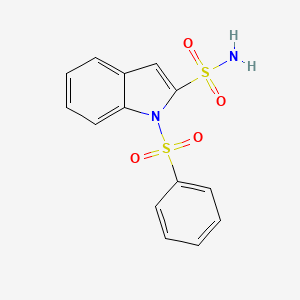

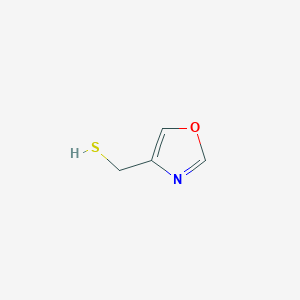

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)

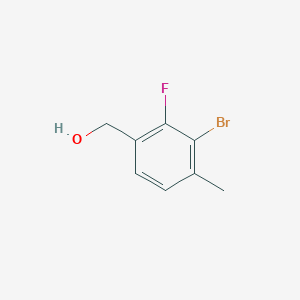

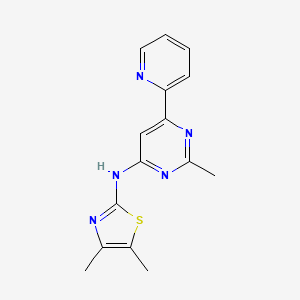
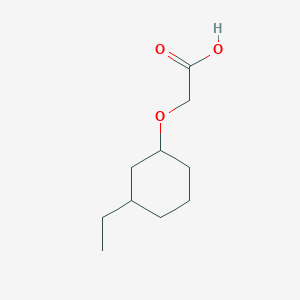
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
